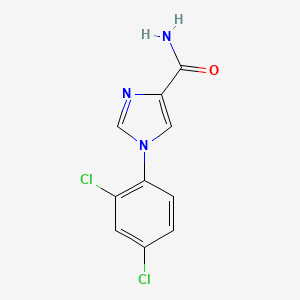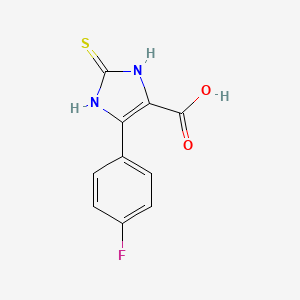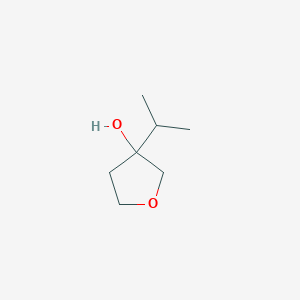
3-Isopropyltetrahydrofuran-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyltetrahydrofuran-3-OL is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an isopropyl group and a hydroxyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyltetrahydrofuran-3-OL can be achieved through several methods. One common approach involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis. Another method includes the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents, followed by oxidation . Additionally, chiral this compound can be synthesized from chiral feedstocks such as (S)-1,2,4-butanetriol, using p-toluenesulfonic acid (PTSA) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the reduction of 4-halo-3-hydroxybutyric acid esters using boron hydride or aluminum hydride compounds as reducing agents. The reaction mixture is then treated with acid and water to convert it to the corresponding 4-halo-1,3-butanediol, which undergoes cyclization to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols.
Substitution: Halogenated compounds and other derivatives.
Applications De Recherche Scientifique
3-Isopropyltetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Isopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the isopropyl group.
3-Hydroxytetrahydrofuran: Similar structure but lacks the isopropyl group.
2,5-Dihydrofuran: A related compound with a different ring structure
Uniqueness
3-Isopropyltetrahydrofuran-3-OL is unique due to the presence of both the isopropyl and hydroxyl groups on the same carbon atom, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3-propan-2-yloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(8)3-4-9-5-7/h6,8H,3-5H2,1-2H3 |
Clé InChI |
JDDAUAFMBIXUHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


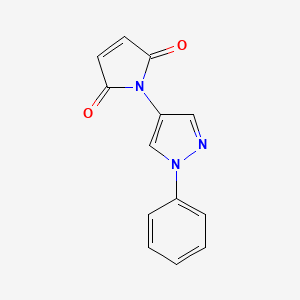
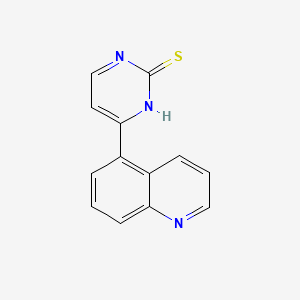

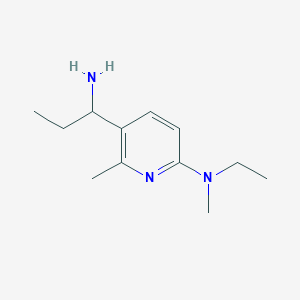
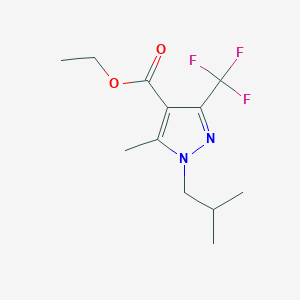
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

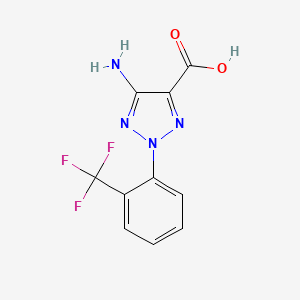

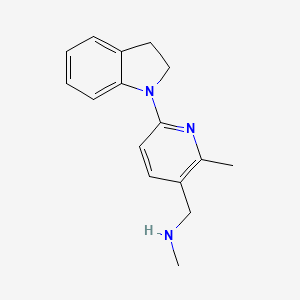
![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)
